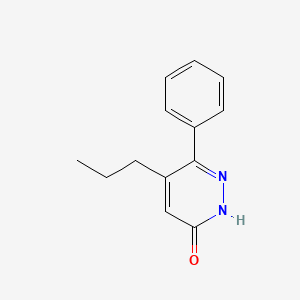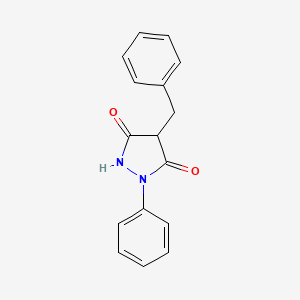
4-Benzyl-1-phenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-1-phenylpyrazolidine-3,5-dione is a heterocyclic compound that belongs to the pyrazolidinedione family This compound is characterized by a pyrazolidine ring substituted with benzyl and phenyl groups at positions 4 and 1, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-phenylpyrazolidine-3,5-dione typically involves the reaction of hydrazine or phenylhydrazine with diethyl malonate under specific conditions. One common method includes the condensation of phenylhydrazine with diethyl malonate, followed by cyclization to form the pyrazolidine ring. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or butanol .
Industrial Production Methods
Industrial production of 4-benzyl-1-phenylpyrazolidine-3,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolidine derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced pyrazolidine derivatives, and substituted pyrazolidine compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-benzyl-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase, which plays a role in the formation of prostaglandins. By blocking this enzyme, the compound exerts anti-inflammatory and analgesic effects. Additionally, it may interact with other molecular targets involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
4-benzyl-1-phenylpyrazolidine-3,5-dione can be compared with other pyrazolidinedione derivatives such as:
1-phenyl-3,5-pyrazolidinedione: Known for its anti-inflammatory properties.
4-butyl-1,2-diphenyl-3,5-pyrazolidinedione: Widely used in the treatment of rheumatoid arthritis.
4-(2-(4-bromophenyl)hydrazono)-1-phenylpyrazolidine-3,5-dione: Investigated for its anticancer potential.
The uniqueness of 4-benzyl-1-phenylpyrazolidine-3,5-dione lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
54505-60-1 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-benzyl-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H14N2O2/c19-15-14(11-12-7-3-1-4-8-12)16(20)18(17-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,19) |
InChI Key |
WBCMDBXBMDROSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NN(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


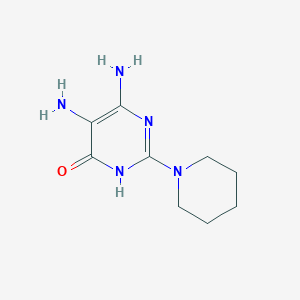
![Ethyl 1-acetyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215065.png)
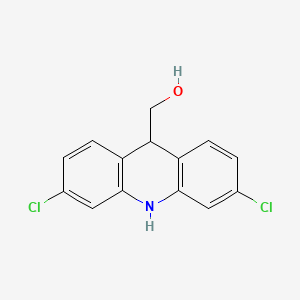
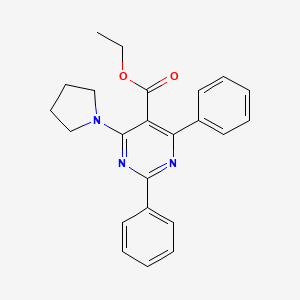
![4-Amino-6-bromo-7-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15215088.png)
![2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B15215093.png)
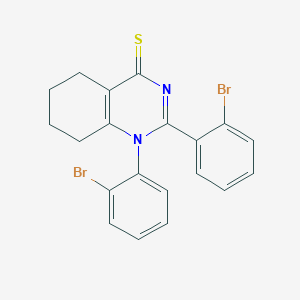

![3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15215123.png)
![3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15215127.png)
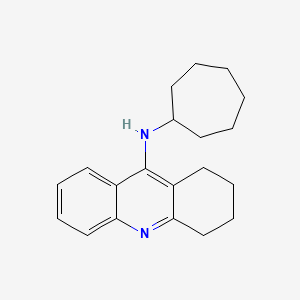
![o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate](/img/structure/B15215138.png)
![7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15215154.png)
